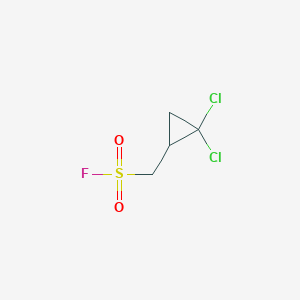
5,6-Difluoroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Difluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoquinoline-1-carboxylic acid typically involves the fluorination of isoquinoline derivatives. One common method is the direct fluorination of isoquinoline-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce fluorinated substituents onto the isoquinoline ring. This method allows for greater control over the substitution pattern and can be used to selectively fluorinate specific positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle the exothermic nature of fluorination reactions more efficiently. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
5,6-Difluoroisoquinoline-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, providing access to different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and agrochemicals.
科学的研究の応用
5,6-Difluoroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: The compound’s fluorinated nature can enhance its binding affinity and selectivity for biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Fluorinated isoquinoline derivatives have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5,6-Difluoroisoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of fluorine atoms can enhance the compound’s binding affinity through increased hydrophobic interactions and hydrogen bonding.
In biological systems, the compound may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
Isoquinoline-1-carboxylic acid: The non-fluorinated parent compound, which has different chemical and biological properties.
5,6-Dichloroisoquinoline-1-carboxylic acid:
5,6-Dimethoxyisoquinoline-1-carboxylic acid: A methoxy-substituted derivative with different electronic and steric effects.
Uniqueness
5,6-Difluoroisoquinoline-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its binding affinity for biological targets. These properties make it a valuable compound for research and development in various fields.
特性
分子式 |
C10H5F2NO2 |
|---|---|
分子量 |
209.15 g/mol |
IUPAC名 |
5,6-difluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-6-5(8(7)12)3-4-13-9(6)10(14)15/h1-4H,(H,14,15) |
InChIキー |
XLMSAYJHYPLIHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B13164983.png)

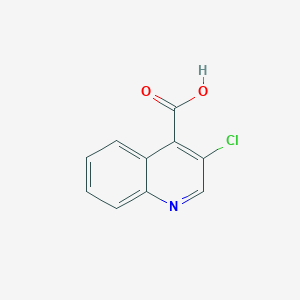
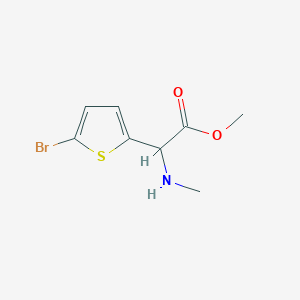
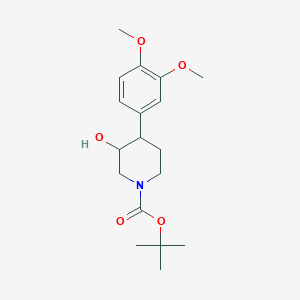
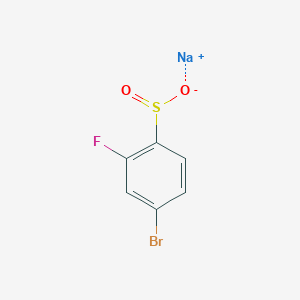
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
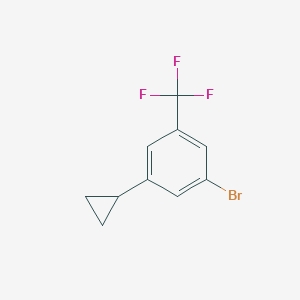

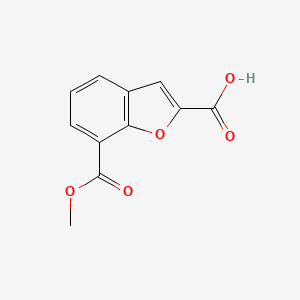
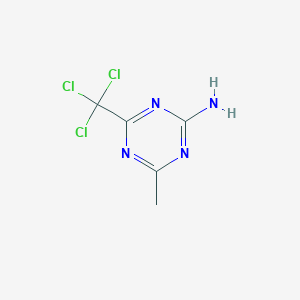
![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
